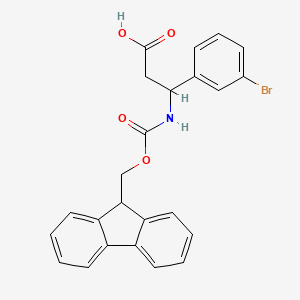

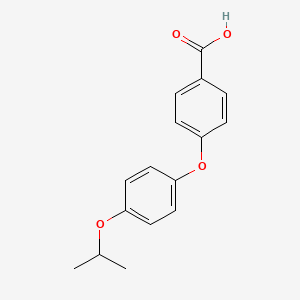

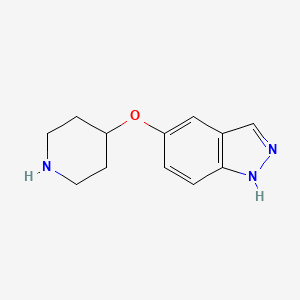

![molecular formula C15H12ClN3O2 B1324340 4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester CAS No. 187724-93-2](/img/structure/B1324340.png)

4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester" is a derivative of pyrrolo[2,3-d]pyrimidine, which is a core structure found in various pharmacologically active compounds. The pyrrolo[2,3-d]pyrimidine scaffold is known for its antiviral, antitumor, and enzyme inhibitory activities, making it a significant focus in medicinal chemistry research [

科学的研究の応用

Design and Synthesis of Antifolates

Classical Antifolates

N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid (2) and other analogues have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. The classical compound 2 showed excellent inhibition of human DHFR and potent inhibition of tumor cell growth (Gangjee et al., 2007).

Dual Inhibitors

A classical analogue and several nonclassical analogues were designed as potential dual inhibitors of thymidylate synthase (TS) and DHFR. These compounds demonstrated potent inhibition of human TS and DHFR, with some showing selective inhibition against pathogens causing opportunistic infections (Gangjee et al., 2006).

Synthesis Techniques

- N-Functionalized Derivatives: Syntheses of N-functionalized derivatives of 7H-pyrrolo[2,3-d]pyrimidine, such as 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, have been explored, providing new insights into the chemical properties and potential applications of these compounds (Rosemeyer, 2009).

Antitumor Agents

- Antitumor Activities: Various analogues were synthesized as potential antitumor agents, showing inhibitory activities against human tumor cell lines. Some of these compounds demonstrated dual inhibitory activities against both TS and DHFR, which are critical in cancer treatment (Gangjee et al., 2003).

Pathogen Inhibition

- Inhibition of Pathogen Enzymes: Some nonclassical analogues of these compounds were found to be potent inhibitors of enzymes from pathogens like Toxoplasma gondii and Mycobacterium avium, suggesting their potential use in treating infections in immunocompromised patients (Gangjee et al., 2008).

Diverse Applications

Fungicidal Properties

Certain derivatives synthesized from pyrimidin-6-yl amino acids and pyrrolo[2,3-d]pyrimidine-6-carboxylic acids have been shown to possess fungicidal properties, indicating their potential in agricultural applications (Tumkevičius et al., 2000).

Breast Cancer Research

Research into derivatives of related compounds for breast cancer treatment has shown that certain synthesized compounds exhibited significant antiproliferative potential against cancer cell lines, highlighting their potential in oncology (Gad et al., 2020).

特性

IUPAC Name |

ethyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)10-5-3-9(4-6-10)12-7-11-13(16)17-8-18-14(11)19-12/h3-8H,2H2,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHVZRPIASAWJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

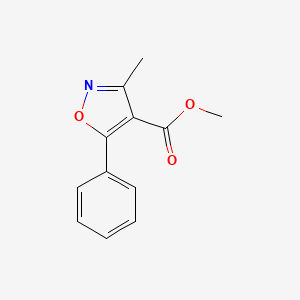

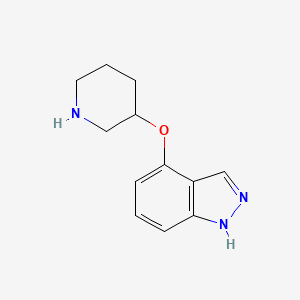

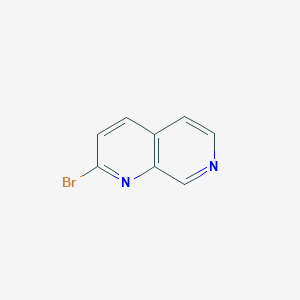

![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)

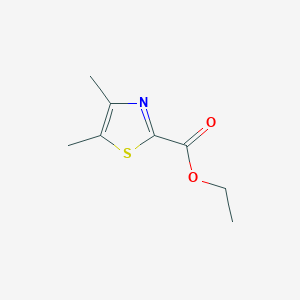

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)